molecular formula C6H4Cl2O3S B1610807 2,4-dichlorobenzenesulfonic Acid CAS No. 609-62-1

2,4-dichlorobenzenesulfonic Acid

Cat. No.: B1610807
CAS No.: 609-62-1
M. Wt: 227.06 g/mol
InChI Key: XCLCLCNSGDHVFE-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzenesulfonic acid is an organic compound with the molecular formula C6H4Cl2O3S. It is a derivative of benzenesulfonic acid where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various chemical processes and industrial applications.

Mechanism of Action

Target of Action

The compound is a derivative of dichlorobenzene and is used in various industrial and research applications

Mode of Action

It is known that the compound is soluble in water and organic solvents, which suggests it could interact with a variety of biological targets. More research is needed to elucidate the specific interactions and resulting changes.

Biochemical Pathways

It’s known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), are degraded by bacteria through pathways involving α-ketoglutarate-dependent dioxygenase . This enzyme catalyzes the first step of the 2,4-D degradation pathway

Pharmacokinetics

Its solubility in water and organic solvents suggests it could be readily absorbed and distributed in biological systems. More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

It’s known that similar compounds can have significant effects on microbial communities . For example, exposure to environmental microplastics and the herbicide 2,4-D can cause significant changes in the metabolome and microbial community structure in the gut of earthworms

Action Environment

It’s known that environmental factors can significantly influence the degradation and effects of similar compounds . For example, the degradation of 2,4-D by bacteria can be influenced by factors such as pH, temperature, and the presence of other substances . It’s likely that similar factors could influence the action of 2,4-dichlorobenzenesulfonic acid, but more research is needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichlorobenzenesulfonic acid can be synthesized through the sulfonation of meta-dichlorobenzene. The reaction involves treating meta-dichlorobenzene with sulfuric acid, which introduces the sulfonic acid group into the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzenesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or alkoxides. Conditions typically involve heating and the use of solvents like dimethylformamide.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, often under acidic conditions.

Major Products

    Substitution: Products include various substituted benzenesulfonic acids depending on the nucleophile used.

    Oxidation: Products can include sulfonic acid derivatives with altered oxidation states.

Scientific Research Applications

2,4-Dichlorobenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other sulfonic acid derivatives.

    Biology: Employed in studies involving enzyme activity and signal transduction pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorobenzenesulfonic acid
  • 2,6-Dichlorobenzenesulfonic acid
  • 4-Chlorobenzenesulfonic acid

Uniqueness

2,4-Dichlorobenzenesulfonic acid is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs .

Properties

IUPAC Name

2,4-dichlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLCLCNSGDHVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562100
Record name 2,4-Dichlorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-62-1
Record name 2,4-Dichlorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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